molecular formula C12H9ClN4O B8781537 6-(BENZYLOXY)-2-CHLORO-1H-PURINE CAS No. 104121-30-4

6-(BENZYLOXY)-2-CHLORO-1H-PURINE

Cat. No.: B8781537
CAS No.: 104121-30-4
M. Wt: 260.68 g/mol
InChI Key: XKVATRYEPITAPH-UHFFFAOYSA-N
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Description

6-(BENZYLOXY)-2-CHLORO-1H-PURINE is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 2-position and a phenylmethyloxy group at the 6-position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(BENZYLOXY)-2-CHLORO-1H-PURINE typically involves the chlorination of a purine derivative followed by the introduction of the phenylmethyloxy group. One common method involves the reaction of 2,6-dichloropurine with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(BENZYLOXY)-2-CHLORO-1H-PURINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted purines, oxo derivatives, hydro derivatives, and coupled products with various functional groups .

Scientific Research Applications

6-(BENZYLOXY)-2-CHLORO-1H-PURINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(BENZYLOXY)-2-CHLORO-1H-PURINE involves its interaction with specific molecular targets. It can bind to purine receptors or enzymes, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-methylamino-1H-purine
  • 2-chloro-6-phenylamino-1H-purine
  • 2-chloro-6-methoxy-1H-purine

Uniqueness

6-(BENZYLOXY)-2-CHLORO-1H-PURINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyloxy group enhances its lipophilicity and potential interactions with hydrophobic sites in biological targets .

Properties

CAS No.

104121-30-4

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

2-chloro-6-phenylmethoxy-7H-purine

InChI

InChI=1S/C12H9ClN4O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17)

InChI Key

XKVATRYEPITAPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-dichloropurine (0.30 g, 1.6 mmol) is added to a mixture of benzyl alcohol (0.19 g, 1.8 mmol) and 60% sodium hydride (0.13 g, 3.3 mmol) in DMF (8 ml) at room temperature (RT). After 1 hr, the reaction is heated to 60° C. for 18 hr, cooled to RT and dilute HCl is added to adjust the pH to 5. The mixture is extracted with EtOAc/THF 1:1, and the organic layer is dried over sodium sulfate, filtered and concentrated to give a solid. This is recrystallized from EtOAc/hexane to give the title compound, mp. 195°-196° C.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium spheres (250 mg, 10.87 mmol) and benzyl alcohol (2 ml, 19.33 mmol) were mixed and vigorously stirred under N2 at 60°-100° (oil-bath) until all the sodium had dissolved (30 minutes) The mixture was cooled to room temperature and a suspension of 2-chloro-6-trimethylammoniopurinide (100 g, .73 mmol) in sieve-dried DMSO (10 ml) was added. This was stirred at room temperature under N2 for 13/4 hours and the reaction mixture was then added dropwise to ice-H2O (100 ml). The pH of the solution was adjusted to 7.0 using lM HCl and the white solid which formed was filtered off, washing well on the pad with H2O. This material was dried in vacuo over P2O5 at room temperature to give 0 mg (79.5% yield) of product. An analytical sample was obtained by recrystallizing from ethanol-H2O and drying the product in vacuo. Analysis Calculated for:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-chloro-6-trimethylammoniopurinide
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice H2O
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
79.5%

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